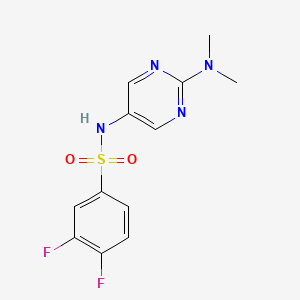

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-3,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N4O2S/c1-18(2)12-15-6-8(7-16-12)17-21(19,20)9-3-4-10(13)11(14)5-9/h3-7,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWKDWNPXQELIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 2-(dimethylamino)pyrimidine with 3,4-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties.

Biological Studies: It can be used as a probe or tool in biological research to study enzyme interactions or cellular processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the sulfonamide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine-based compound with different substituents.

N-(2-(dimethylamino)pyrimidin-5-yl)-3,5-dimethoxybenzamide: A structurally similar compound with methoxy groups instead of fluorine atoms.

Uniqueness

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both the dimethylamino group and the difluorobenzenesulfonamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a difluorobenzenesulfonamide moiety , which contribute to its unique chemical properties. The IUPAC name is N-[2-(dimethylamino)pyrimidin-5-yl]-3,4-difluorobenzenesulfonamide, and its molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzyme activities, while the dimethylamino group enhances solubility and binding affinity to biological targets .

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit angiogenesis (the formation of new blood vessels) and induce DNA cleavage in cancer cells .

Case Study:

In a study using the chick chorioallantoic membrane (CAM) model, several pyrimidine derivatives demonstrated effective inhibition of blood vessel formation, suggesting their potential as anticancer agents. The presence of electron-donating or withdrawing groups at specific positions on the phenyl ring significantly influenced their potency .

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes involved in disease processes. The sulfonamide moiety is particularly noted for its role in inhibiting carbonic anhydrase and other key enzymes implicated in cancer progression and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| N-(2-chloropyrimidin-4-yl)-N,N-dimethyl-2H-indazol-6-amine | Structure | Anticancer |

| N-(2-(dimethylamino)pyrimidin-5-yl)-3,5-dimethoxybenzamide | Structure | Enzyme inhibition |

This comparison highlights the unique features of this compound that may confer distinct biological activities not observed in other similar compounds.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of various sulfonamide derivatives. The results indicate that modifications in the chemical structure can lead to enhanced efficacy against specific biological targets:

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide with high purity?

- Methodological Answer : Synthesis requires sequential coupling of the pyrimidine and sulfonamide moieties. Key parameters include:

- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Solvents : Polar aprotic solvents (e.g., DMSO) or ethanol for intermediate steps .

- Temperature : Controlled heating (60–100°C) to optimize reaction rates while avoiding decomposition .

- Purification : Column chromatography with silica gel or recrystallization using ethyl acetate/petroleum ether mixtures .

- Data Table :

| Parameter | Example Conditions | Evidence |

|---|---|---|

| Catalysts | Pd(PPh₃)₄, CuI | |

| Solvent System | DMSO, ethanol, pyridine | |

| Reaction Time | 2–24 hours (step-dependent) |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to verify the pyrimidine ring, dimethylamino group, and difluorophenyl substituents .

- HRMS : Confirm molecular weight (±1 ppm accuracy) .

- FT-IR : Identify sulfonamide (S=O stretching at ~1350 cm⁻¹) and aromatic C-F bonds .

- XRD : Resolve crystalline structure if polymorphs are suspected .

Advanced Research Questions

Q. How can researchers optimize coupling reactions when low yields occur in sulfonamide-pyrimidine conjugation?

- Methodological Answer :

- Catalyst Screening : Test alternative ligands (e.g., Xantphos for Pd) to enhance reactivity .

- Solvent Effects : Use pyridine as a base and solvent to stabilize intermediates .

- Temperature Gradients : Employ reflux conditions (e.g., 80°C in DMSO) to overcome kinetic barriers .

- Monitoring : Use TLC with UV visualization to track reaction progress .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Orthogonal Validation : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition) .

- Solubility Adjustments : Modify assay buffers (e.g., DMSO concentration ≤1%) to mimic physiological conditions .

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can crystallization conditions be tailored to study polymorphic forms of this compound?

- Methodological Answer :

- Solvent Selection : Test mixtures like methanol/water or acetone/hexane for controlled nucleation .

- Cooling Rates : Slow cooling (0.5°C/min) to favor larger crystals for XRD analysis .

- Polymer Templates : Use polyvinylpyrrolidone (PVP) to induce specific crystal habits .

Q. What role do fluorine atoms play in this compound’s solubility and binding affinity?

- Methodological Answer :

- Comparative Studies : Synthesize non-fluorinated analogs to isolate fluorine effects .

- LogP Measurement : Use shake-flask methods or HPLC to quantify hydrophobicity changes .

- Computational Modeling : Calculate electrostatic potential maps to assess fluorine’s impact on target binding .

Data Contradiction Analysis

- Example Scenario : Conflicting NMR and HRMS data for a synthetic intermediate.

- Resolution Strategy :

Repeat HRMS with internal calibration (e.g., sodium trifluoroacetate) to confirm mass accuracy .

Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Cross-validate with independent synthesis batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.